molecular formula C10H10F2O B14864479 1-(2-(Difluoromethyl)phenyl)propan-2-one

1-(2-(Difluoromethyl)phenyl)propan-2-one

Cat. No.: B14864479
M. Wt: 184.18 g/mol
InChI Key: HZMKYIQLCGRXAW-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Difluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(difluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-[2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F2O/c1-7(13)6-8-4-2-3-5-9(8)10(11)12/h2-5,10H,6H2,1H3

InChI Key

HZMKYIQLCGRXAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(F)F

Origin of Product

United States

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